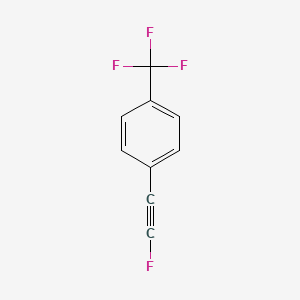
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoroethynyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
One common method includes the use of trifluoromethylation reactions, which are important transformations in the research and development of drugs, agrochemicals, and functional materials . The synthetic routes often involve the use of metal catalysts and specific reaction conditions to achieve the desired product.
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The fluoroethynyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(Fluoroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluoroethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: Lacks the fluoroethynyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylacetylene: Contains an acetylene group instead of a fluoroethynyl group, leading to variations in chemical behavior and uses.
1-(Fluoroethynyl)benzene:
The uniqueness of this compound lies in the combination of both fluoroethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
919791-22-3 |
|---|---|
Formule moléculaire |
C9H4F4 |
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
1-(2-fluoroethynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H |
Clé InChI |
SYZRLCVCKVIZJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
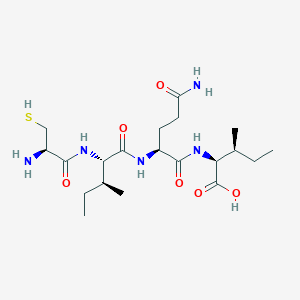
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
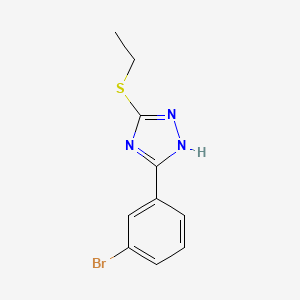
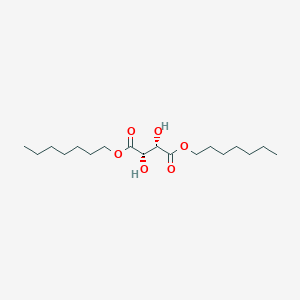
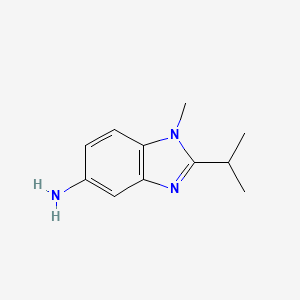
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
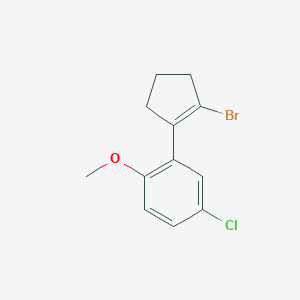
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
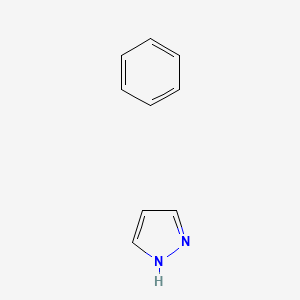
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
